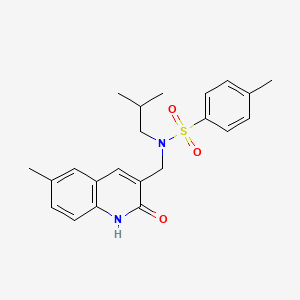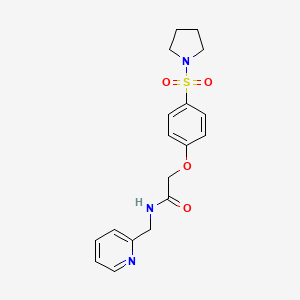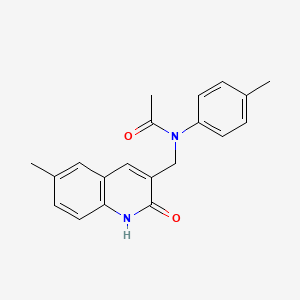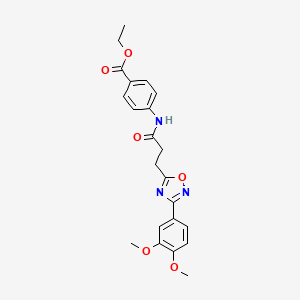
N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide, also known as EHOQMP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide involves its ability to form stable complexes with biomolecules through hydrogen bonding and hydrophobic interactions. This interaction leads to changes in the fluorescence properties of the compound, allowing for the detection and quantification of specific biomolecules in biological systems.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide has been shown to have minimal toxicity and does not interfere with normal cellular function, making it a safe and effective tool for studying biological systems. Its ability to selectively target specific biomolecules also allows for the identification of potential therapeutic targets for various diseases.
実験室実験の利点と制限
One of the main advantages of using N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide in lab experiments is its high sensitivity and selectivity for specific biomolecules. However, its limited solubility in aqueous solutions and potential for photobleaching may pose limitations in certain experimental settings.
将来の方向性
Future research on N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide could focus on developing new synthetic methods to improve its solubility and stability in aqueous solutions. Additionally, its potential applications in drug discovery and disease diagnosis could be explored further, with a focus on identifying specific biomarkers for various diseases. Overall, the unique properties of N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide make it a valuable tool for studying biological systems and have the potential to contribute to the development of new therapeutics and diagnostic tools.
合成法
The synthesis of N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide involves a multi-step process that includes the reaction of 8-methylquinoline-3-carbaldehyde with 4-ethoxyaniline, followed by the addition of pivaloyl chloride and triethylamine. The resulting product is then purified through column chromatography to obtain N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide in high yield and purity.
科学的研究の応用
N-(4-ethoxyphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide has shown promising results in various scientific research applications, including its potential use as a fluorescent probe for imaging biological systems. Its unique chemical structure allows it to selectively bind to specific biomolecules, such as proteins and nucleic acids, and emit fluorescence upon excitation, making it a valuable tool for studying cellular processes.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2,2-dimethyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-6-29-20-12-10-19(11-13-20)26(23(28)24(3,4)5)15-18-14-17-9-7-8-16(2)21(17)25-22(18)27/h7-14H,6,15H2,1-5H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDPWVOKGLWBFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


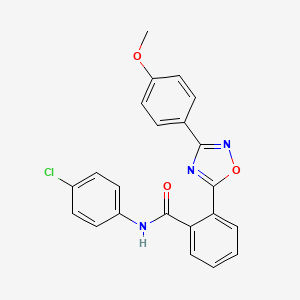
![N-ethyl-2-methyl-5-{[3-(methylsulfanyl)phenyl]sulfamoyl}benzamide](/img/structure/B7689186.png)

![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7689193.png)
